molecular formula C11H11BrO3 B13967192 Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

Cat. No.: B13967192
M. Wt: 271.11 g/mol
InChI Key: BNOAFMSDNCUXGC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenyl acetate and contains a bromine atom and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate typically involves the bromination of 4-methylphenyl acetate followed by esterification. One common method is to start with 4-methylphenyl acetate, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenyl acetate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

Major Products

    Substitution: Depending on the nucleophile, products can include 2-hydroxy-4-methylphenyl acetate, 2-amino-4-methylphenyl acetate, etc.

    Reduction: Ethyl 2-(2-bromo-4-methylphenyl)-2-hydroxyacetate.

    Oxidation: Ethyl 2-(2-bromo-4-carboxyphenyl)-2-oxoacetate.

Scientific Research Applications

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Lacks the methyl group, which can influence its reactivity and applications.

    2-Bromo-4-methylphenyl acetate: Does not have the ester group, affecting its solubility and reactivity.

    Ethyl 2-(2-iodo-4-methylphenyl)-2-oxoacetate: Contains an iodine atom instead of bromine, which can alter its chemical properties and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3

InChI Key

BNOAFMSDNCUXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br

Origin of Product

United States

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